2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS: 112250-01-8) is a 1,2,4-oxadiazole derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the oxadiazole ring and an aniline group at the 5-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 213.58 g/mol . The 3,4-dimethoxy groups on the phenyl ring enhance solubility due to their electron-donating nature, while the oxadiazole core contributes to metabolic stability and diverse intermolecular interactions .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKAEBNZSYIJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The aniline moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: Methoxy Groups (Target Compound): The 3,4-dimethoxy substituents increase hydrophilicity compared to methyl or phenyl analogs. This improves aqueous solubility, which is critical for bioavailability in drug development . Phenoxy and Methyl Groups: Phenoxyphenyl substituents (e.g., in 4-(3-(4-Phenoxyphenyl)-...) increase lipophilicity, favoring membrane permeability but reducing solubility. Methyl groups (e.g., 4-methylphenyl) offer a balance between hydrophobicity and steric bulk .
Synthetic Pathways :
- The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under conditions using catalysts like EDC·HCl and solvents such as DMF . Modifications in substituents require tailored reagents (e.g., thiophene-2-carboxylic acid for thienyl analogs) .
Biological Activity: Antimicrobial Potential: 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and related analogs have shown promise against enteric pathogens, suggesting that the oxadiazole scaffold is a viable antimicrobial pharmacophore . Toxicity Predictions: Computational models for triazole analogs with dimethoxyphenyl groups (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) indicate low acute toxicity, which may extrapolate to oxadiazole derivatives .
Pharmacological and Industrial Relevance
- Thienyl Analogs : The sulfur moiety may improve binding to metalloenzymes or redox-active targets, making these compounds candidates for anticancer or antiviral research .
- Methyl/Phenyl Derivatives : Simpler substituents are often used in materials science for their stability and ease of functionalization .
Biological Activity
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,2,4-oxadiazole ring system which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 248.25 g/mol |
| SMILES | CC(C(=O)N)C1=NOC(=O)N1 |
| InChIKey | ZNWHCVDHCJLIFE-UHFFFAOYSA-N |
Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Cell Proliferation : Oxadiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Interaction with Enzymes : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.
Anticancer Properties
Several studies have evaluated the anticancer activity of oxadiazole derivatives including this compound. Notable findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. For instance:
- IC50 values were reported as follows:
- MCF-7:
- HCT-116:
- PC-3:
- IC50 values were reported as follows:
- The compound has shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. For instance:
-
Mechanism-Based Approaches :
- The compound's mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. For example:
- Induction of apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
- The compound's mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. For example:
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of oxadiazole derivatives in animal models. These studies typically involve administering the compound to tumor-bearing mice and evaluating tumor size reduction compared to control groups.
Case Studies
Several case studies have documented the effects of this compound:
-
Study on Breast Cancer :
- In a study involving MCF-7 cells treated with varying concentrations of the compound, significant inhibition of cell growth was observed at concentrations above , indicating its potential as an effective therapeutic agent.
-
Study on Colon Cancer :
- Another investigation focused on HCT-116 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of .
Q & A
Basic: What are the common synthetic pathways for preparing 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline?
The synthesis typically involves cyclization reactions. A widely used method employs amidoximes and carboxylic acid derivatives under thermal or catalytic conditions. For example:
- Step 1: React 3,4-dimethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime.
- Step 2: Condense the amidoxime with an activated carboxylic acid (e.g., 2-aminobenzoic acid derivative) in a polar solvent (DMF or DMSO) with a base (K₂CO₃) at 80–100°C .
- Step 3: Purify the product via column chromatography or HPLC to achieve >95% purity .
Key Considerations:
- Microwave-assisted synthesis can reduce reaction time and improve yields .
- Substituents on the phenyl ring (e.g., methoxy groups) influence reaction efficiency due to electronic effects .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the oxadiazole ring (C=N-O signals) and aromatic protons .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 312.12 for C₁₆H₁₄N₃O₃⁺).
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
